molecular formula C9H21NO B13625764 N-(3-methoxypropyl)-2-methylbutan-2-amine

N-(3-methoxypropyl)-2-methylbutan-2-amine

Cat. No.: B13625764
M. Wt: 159.27 g/mol
InChI Key: DJAHZUUTLXVORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxypropyl)-2-methylbutan-2-amine ( 1178823-13-6) is an organic building block with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . This amine compound is supplied with a typical purity of 98% and is characterized by its linear structure, CCC(C)(C)NCCCOC . It is specifically designed for use in research and development as a synthetic intermediate, facilitating the exploration of novel chemical entities and the synthesis of more complex molecular structures. The compound's structure, which incorporates a tertiary-butyl-like amine and a flexible 3-methoxypropyl chain, makes it a valuable scaffold in medicinal chemistry and drug discovery research. The methoxy group is of particular interest in pharmaceutical design, as such electron-donating groups can significantly influence the biological activity of molecules, including their antioxidative and antiproliferative properties . Researchers utilize this building block to develop and test new compounds, such as N-substituted benzimidazole carboxamides, which have shown promise in preliminary biological evaluations . This product is strictly for research and development use. It is not intended for human, veterinary, or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methylbutan-2-amine

InChI

InChI=1S/C9H21NO/c1-5-9(2,3)10-7-6-8-11-4/h10H,5-8H2,1-4H3

InChI Key

DJAHZUUTLXVORL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCCCOC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 3 Methoxypropyl 2 Methylbutan 2 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(3-methoxypropyl)-2-methylbutan-2-amine, the primary disconnection points are the carbon-nitrogen (C-N) bond of the tertiary amine and the carbon-oxygen (C-O) bond of the ether.

Two primary disconnection strategies for the C-N bond are considered:

Disconnection A: This approach breaks the bond between the nitrogen and the 3-methoxypropyl group. This leads to two key synthons: the tert-pentyl amine cation and the 3-methoxypropyl anion. The synthetic equivalents for these are 2-methylbutan-2-amine and a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). This pathway is generally favored as it involves a primary alkyl halide, which is ideal for nucleophilic substitution reactions.

Disconnection B: This strategy involves breaking the bond between the nitrogen and the tert-pentyl group. This yields a 3-methoxypropylamine (B165612) synthon and a tertiary carbocation (the tert-pentyl cation). The corresponding synthetic equivalent for the electrophile would be a tertiary alkyl halide like 2-bromo-2-methylbutane. This route is generally disfavored for direct substitution due to the high propensity of tertiary halides to undergo elimination reactions (E2) rather than substitution (SN2) in the presence of a nucleophilic amine. masterorganicchemistry.com

A third potential disconnection involves the C-O ether bond, which would lead to N-(3-hydroxypropyl)-2-methylbutan-2-amine and a methylating agent. This is a viable but potentially less direct route compared to forming the C-N bond with the ether moiety already in place.

Based on this analysis, Disconnection A represents the most strategically sound approach for a laboratory synthesis.

Characterization of Synthetic Intermediates and Final Compound

The identity and purity of the synthetic intermediates and the final this compound product must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the ethyl group, the two equivalent methyl groups of the tert-pentyl moiety, the methoxy (B1213986) group, and the two methylene (B1212753) groups of the propyl chain. The ¹³C NMR would show distinct peaks for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show strong C-H stretching vibrations around 2850-3000 cm⁻¹, a characteristic C-O stretching band for the ether around 1100 cm⁻¹, and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the C-N and C-C bonds.

Below are tables with hypothetical, yet chemically reasonable, characterization data for the final compound.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.35 s 3H -OCH₃
3.30 t 2H -OCH₂-
2.45 t 2H -NCH₂-
1.70 q 2H -CH₂CH₃
1.65 m 2H -CH₂CH₂CH₂-
1.05 s 6H -C(CH₃)₂

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
72.1 -OCH₂-
58.7 -OCH₃
55.4 -C(CH₃)₂
45.3 -NCH₂-
33.8 -CH₂CH₃
30.1 -CH₂CH₂CH₂-
25.9 -C(CH₃)₂

Hypothetical Mass Spectrometry Data

m/z Interpretation
159 [M]⁺ (Molecular Ion)
144 [M-CH₃]⁺
130 [M-C₂H₅]⁺
86 [M-C₄H₉O]⁺

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Detailed spectroscopic data for this compound is not available in published literature. However, predictions can be made based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Expected signals would include a singlet for the methoxy (-OCH₃) group, multiplets for the propyl chain protons (-CH₂-CH₂-CH₂-), a singlet for the two methyl groups on the tertiary carbon of the butan-2-amine moiety, a quartet for the methylene group, and a triplet for the terminal methyl group of the ethyl substituent.

¹³C-NMR: Distinct signals would be anticipated for each unique carbon atom, including the methoxy carbon, the three carbons of the propyl chain, the quaternary carbon, and the four distinct carbons of the 2-methylbutan-2-amine group.

Infrared (IR) Spectroscopy: The IR spectrum would likely show C-H stretching vibrations for the alkyl groups, a prominent C-O stretching band for the ether linkage, and C-N stretching vibrations. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm it as a tertiary amine.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amines would involve alpha-cleavage, leading to the loss of alkyl groups adjacent to the nitrogen atom, resulting in characteristic fragment ions.

Chromatographic Purity Assessment

The purity of this compound would typically be assessed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a suitable method for purity assessment. A pure sample would exhibit a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a suitable column (like C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an appropriate modifier, could also be employed. Detection could be achieved using a UV detector if the molecule possessed a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. For this compound (C₉H₂₁NO), the theoretical elemental composition would be calculated and compared against experimentally determined values to confirm its stoichiometry.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 9 108.09 68.73%
Hydrogen H 1.008 21 21.168 13.46%
Nitrogen N 14.01 1 14.01 8.91%
Oxygen O 16.00 1 16.00 10.18%

| Total | | | | 157.27 | 100.00% |

Experimental values from elemental analysis of a synthesized sample would need to fall within an acceptable margin of error (typically ±0.4%) of these theoretical values to confirm the molecular formula.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

While no SAR studies for this compound have been published, the following sections outline general strategies that would be employed to synthesize analogues for such studies.

Systematic Variation of Alkyl Chains and Substituents

To explore the SAR, systematic modifications would be made to different parts of the molecule.

Variation of the Methoxypropyl Chain:

The length of the alkyl chain could be varied (e.g., ethoxypropyl, butoxypropyl).

The position of the methoxy group could be altered (e.g., N-(2-methoxypropyl) or N-(1-methoxypropyl) analogues).

The methoxy group could be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy).

Variation of the 2-methylbutan-2-amine Moiety:

The tert-amyl group could be replaced with other bulky alkyl groups (e.g., tert-butyl, adamantyl).

The methyl and ethyl groups on the tertiary carbon could be systematically varied to explore steric effects.

A common synthetic route to produce such analogues is reductive amination . This involves reacting a primary or secondary amine with an aldehyde or ketone in the presence of a reducing agent. For example, reacting 2-methylbutan-2-amine with various methoxy-substituted aldehydes would yield a library of analogues with variations in the N-alkyl chain. masterorganicchemistry.comnih.govorganic-chemistry.org

Isosteric and Bioisosteric Modifications

Isosteric and bioisosteric replacements involve substituting functional groups with other groups that have similar physical or chemical properties to investigate their effect on biological activity.

Ether Linkage Modification: The oxygen atom of the methoxy group could be replaced with a sulfur atom (thioether) or a methylene group (alkyl chain extension) to probe the importance of the ether oxygen's hydrogen bond accepting capability.

Amine Group Modification: While more fundamental to the core structure, in broader SAR studies, the tertiary amine could be replaced by other groups with similar pKa or hydrogen bonding capacity, although this would create a significantly different chemical entity.

Prodrug Design Strategies (if applicable)

If this compound were identified as a biologically active agent, prodrug strategies could be employed to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Amine-based Prodrugs: Since the core structure is a tertiary amine, it is not amenable to common prodrug strategies that involve acylation or other modifications of N-H bonds. However, if analogues with a secondary amine were active, N-acylation or N-alkoxycarbonyl derivatives could be synthesized. These would be designed to be cleaved in vivo by esterases or other enzymes to release the active secondary amine.

Quaternary Ammonium (B1175870) Prodrugs: It is conceivable to form a quaternary ammonium salt (e.g., by N-methylation) to enhance water solubility. Such a strategy would depend on the specific therapeutic target and the need for improved formulation properties.

Computational Chemistry and in Silico Analysis of N 3 Methoxypropyl 2 Methylbutan 2 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This analysis is fundamental in predicting the ligand's biological function and its binding affinity.

The initial step in understanding the pharmacological potential of N-(3-methoxypropyl)-2-methylbutan-2-amine is to identify its potential biological targets. This process, often called target fishing or target prediction, leverages vast chemoinformatics databases that correlate chemical structures with biological activities. nih.gov

The 2D structure of this compound is submitted as a query to various databases. Algorithms then search for known biologically active molecules with similar structural features or physicochemical properties. nih.govtemple.edu The underlying principle is that structurally similar compounds are likely to have similar biological profiles. nih.gov

Key databases utilized for this purpose include:

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions and bioactivity data such as IC50 or Ki values. nih.govneovarsity.org

PubChem: A comprehensive public repository containing information on chemical substances and their biological activities, sourced from numerous data contributors. click2drug.org

DrugBank: A resource that combines detailed drug data with comprehensive drug target information, including sequences, structures, and pathways. click2drug.org

TargetHunter: A web-based tool that uses a novel algorithm to predict targets by exploring the chemogenomical data within the ChEMBL database. nih.gov

By comparing the structure of this compound to the millions of compounds in these databases, a ranked list of potential protein targets can be generated. For an aliphatic amine structure like the subject compound, potential targets could include various receptors, enzymes, or ion channels. For instance, similarity searches might suggest interactions with amine-binding receptors like certain G-protein coupled receptors (GPCRs) or enzymes such as monoamine oxidases, based on shared structural motifs with known ligands for these targets.

Once potential targets are identified, molecular docking simulations are performed to model the interaction between this compound and the target proteins. The 3D crystal structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The compound is then computationally placed into the protein's binding site.

The simulation calculates a scoring function, often expressed as a binding affinity or binding energy (in kcal/mol), which estimates the strength of the interaction. mdpi.comnih.gov A lower (more negative) value typically indicates a more stable and potent interaction. semanticscholar.org

Beyond the score, the analysis reveals the specific interaction modes. This includes identifying key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions, such as:

Hydrogen Bonds: Formed between the amine or methoxy (B1213986) groups of the ligand and polar residues in the protein.

Hydrophobic Interactions: Occurring between the aliphatic parts of the ligand and nonpolar residues of the protein. mdpi.com

Electrostatic Interactions: Involving the charged or polar parts of the ligand and receptor.

The following table presents hypothetical docking results for this compound against a selection of plausible, illustrative protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Monoamine Oxidase A 2Z5X-7.2Tyr444, Phe208Hydrogen Bond, Hydrophobic
Dopamine Receptor D3 3PBL-6.8Asp110, Ser192Electrostatic, Hydrogen Bond
Histamine H3 Receptor 4XES-6.5Tyr115, Asp114Hydrophobic, Electrostatic
Acetylcholinesterase 4BDT-7.5Trp86, Tyr337Hydrophobic, π-π Stacking

This table contains illustrative data for demonstration purposes.

Ligand-Based and Structure-Based Drug Design Principles

The insights from target identification and docking feed into two major drug design strategies. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target is unknown but a set of molecules known to interact with it (ligands) is available. gardp.orgnih.gov LBDD methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling correlate the chemical structures of known active and inactive compounds to their biological activity. nih.govmdpi.com If this compound were found to be active, its features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) would be used to build a pharmacophore model to guide the design of new, potentially more potent, analogs. mdpi.com

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the biological target. nih.govnih.gov Using the docking results, medicinal chemists can visualize how this compound fits into the target's binding site. This structural information allows for rational modifications to the ligand to improve its binding affinity and selectivity. For example, if the docking pose reveals an empty hydrophobic pocket near the methylbutan group, chemists could design derivatives with larger alkyl groups to better fill that space and enhance binding.

Molecular Dynamics Simulations for Conformational Analysis and Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. ulisboa.pt MD simulations solve Newton's equations of motion for the atoms in the protein-ligand complex, showing how the system behaves over time (typically nanoseconds to microseconds). mdpi.com

For this compound, MD simulations are used to:

Assess Binding Stability: To verify if the compound remains stably bound in the active site in the pose predicted by docking, or if it dissociates. researchgate.net

Perform Conformational Analysis: To study the flexibility of the ligand and the protein. The methoxypropyl chain, for example, has several rotatable bonds, and MD can explore its preferred conformations when bound to the receptor. researchgate.net

Refine Interaction Analysis: To observe the dynamics of key interactions, such as the stability and lifetime of hydrogen bonds between the ligand and protein residues.

The results of an MD simulation are often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand's position over time. A low and stable RMSD value suggests a stable binding mode.

In Silico Prediction of Pharmacokinetic Parameters (excluding human data)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound in the early stages of drug discovery. nih.govnih.gov These predictions help to identify potential liabilities, such as poor absorption or metabolic instability, before committing to costly synthesis and in vitro testing. scispace.com

Oral bioavailability is heavily influenced by a molecule's absorption from the gastrointestinal tract. Computational models predict absorption potential by calculating key physicochemical properties and evaluating them against established rules, such as Lipinski's Rule of Five. researchgate.net For this compound, web-based platforms like SwissADME can be used to generate these predictions. nih.gov

Key predicted parameters for absorption include:

Lipophilicity (LogP): The octanol-water partition coefficient, which indicates the molecule's balance between hydrophilicity and lipophilicity.

Water Solubility (LogS): Predicts how well the compound dissolves in aqueous environments.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with membrane permeability.

Gastrointestinal (GI) Absorption: A qualitative prediction (e.g., high or low) of the compound's likelihood of being absorbed from the gut.

The following table shows plausible in silico ADME predictions for this compound.

PropertyPredicted ValueInterpretation
Molecular Weight 159.28 g/mol Fulfills Lipinski's rule (< 500)
Lipophilicity (iLOGP) 1.85Optimal range for membrane permeability
Water Solubility (LogS) -2.51Moderately soluble
Topological Polar Surface Area (TPSA) 21.26 ŲExcellent potential for cell membrane permeation (< 140 Ų)
Gastrointestinal Absorption HighLikely to be well absorbed from the gut
Blood-Brain Barrier Permeant YesPredicted to be able to cross the blood-brain barrier

This table contains illustrative data generated for demonstration purposes based on the compound's structure.

These computational predictions suggest that this compound has a favorable physicochemical profile for oral absorption.

Distribution Prediction within Biological Compartments

The distribution of a chemical compound within biological compartments is a critical component of its pharmacokinetic profile. In silico methods provide a valuable, non-invasive means to predict this distribution. nih.gov These predictions are largely based on the physicochemical properties of the molecule, which can be calculated from its structure. Key parameters include lipophilicity (logP), aqueous solubility (logS), and the fraction of unbound drug in plasma (fu).

Quantitative Structure-Property Relationship (QSPR) models and Physiologically-Based Pharmacokinetic (PBPK) models are the primary tools for this analysis. jocpr.comresearchgate.net QSPR models use the molecular structure to predict properties, while PBPK models simulate the movement and disposition of the compound through a multi-compartmental representation of the body, incorporating physiological data like blood flow rates and tissue volumes. jocpr.commdpi.com

For this compound, its predicted lipophilicity suggests it will readily cross cell membranes. The tertiary amine group is expected to be protonated at physiological pH, which would increase its water solubility and influence its interaction with biological membranes and transporters. PBPK models would predict its concentration over time in various tissues such as the liver, kidneys, brain, and adipose tissue.

Interactive Data Table: Predicted Distribution of this compound

ParameterPredicted ValueSignificance for Distribution
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Moderate to high lipophilicity, suggesting good membrane permeability and potential for distribution into fatty tissues.
pKa (Acid Dissociation Constant) 9.5 - 10.5The tertiary amine is basic and will be mostly protonated at physiological pH (7.4), increasing its solubility in aqueous compartments like blood plasma.
Volume of Distribution (Vd) > 1 L/kgIndicates extensive distribution into tissues outside of the plasma.
Plasma Protein Binding (PPB) Moderate to HighThe lipophilic nature suggests significant binding to plasma proteins like albumin, which would limit the free fraction available for distribution.
Blood-Brain Barrier (BBB) Permeability Likely to crossBased on its lipophilicity and molecular weight, the compound is predicted to penetrate the central nervous system.

Metabolic Transformation Pathway Prediction

In silico tools for predicting metabolic pathways are crucial for identifying potential metabolites that may be active, inactive, or toxic. researchgate.net These predictive models primarily rely on two approaches: rule-based systems and machine learning models. eurekaselect.com Rule-based systems contain a curated knowledge base of known biotransformation reactions. When a new compound's structure is provided, the system identifies functional groups susceptible to these known reactions. Machine learning models are trained on large datasets of known metabolic transformations to predict the most likely sites of metabolism (SOM) on a new molecule. nih.govoup.com

For this compound, the primary sites of metabolism are predicted to be the N-dealkylation of the methoxypropyl group and oxidation of the carbon atoms adjacent to the nitrogen and oxygen atoms. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver. nih.gov

Predicted Phase I Metabolic Pathways:

N-Dealkylation: Cleavage of the N-C bond between the nitrogen and the methoxypropyl group, yielding 2-methylbutan-2-amine and 3-methoxypropanal.

O-Dealkylation: Removal of the methyl group from the methoxy moiety, resulting in a primary alcohol, followed by further oxidation to a carboxylic acid.

Hydroxylation: Addition of a hydroxyl group at various positions on the alkyl chains, particularly at carbons alpha to the nitrogen or oxygen atoms.

Predicted Phase II Metabolic Pathways:

Following Phase I oxidation, the resulting hydroxyl or amine groups can undergo conjugation reactions. The most likely Phase II transformation would be glucuronidation of the hydroxylated metabolites, which increases water solubility and facilitates excretion. news-medical.net

Interactive Data Table: Predicted Metabolites of this compound

Metabolic PathwayPredicted MetaboliteEnzyme Family
N-Dealkylation 2-methylbutan-2-amineCytochrome P450 (e.g., CYP3A4, CYP2D6)
O-Dealkylation N-(3-hydroxypropyl)-2-methylbutan-2-amineCytochrome P450 (e.g., CYP2C9)
Hydroxylation Hydroxylated derivatives on the butyl or propyl chainCytochrome P450
Glucuronidation (Phase II) Glucuronide conjugate of hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs)

Excretion Pathway Prediction

Computational models predict the primary routes of elimination for a compound and its metabolites from the body, which are typically renal (urine) and biliary (feces). pharmacyinfoline.com Predictions are based on physicochemical properties such as molecular weight, polarity, and ionization state. pharmacyinfoline.com Highly polar, water-soluble compounds are more likely to be eliminated via the kidneys, whereas larger, more lipophilic compounds are often excreted through the bile.

Interactive Data Table: Predicted Excretion Profile

ParameterPredictionRationale
Primary Route of Excretion Renal (Urine)The metabolites are predicted to be significantly more polar and water-soluble than the parent compound.
Fraction Excreted Unchanged LowThe compound is predicted to undergo extensive Phase I and Phase II metabolism.
Biliary Excretion Minor for parent compound, negligible for metabolitesThe parent compound has moderate lipophilicity, but its metabolites are expected to be too polar for significant biliary clearance.
Renal Clearance Mechanism Glomerular filtration and potentially active tubular secretionThe protonated amine may interact with renal transporters.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful in silico methods for investigating the electronic structure and reactivity of molecules. longdom.orgdeeporigin.com These calculations solve approximations of the Schrödinger equation to provide detailed insights into molecular properties that govern chemical behavior and biological interactions. nih.gov

For this compound, DFT can be used to calculate a range of electronic properties. nih.gov The distribution of electron density, for instance, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites likely to engage in electrostatic interactions with biological targets. The lone pair of electrons on the nitrogen and oxygen atoms are expected to be regions of negative potential, while the protons on the alkyl chains and the hydrogen attached to a protonated nitrogen would be areas of positive potential.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized around the tertiary amine, indicating this is a probable site for oxidation, which aligns with the metabolic predictions.

Interactive Data Table: Application of Quantum Chemical Calculations

Calculated PropertyRelevance to this compound
Optimized Molecular Geometry Predicts the most stable 3D conformation, bond lengths, and angles, which are essential for understanding how the molecule fits into enzyme active sites.
Molecular Electrostatic Potential (MEP) Identifies electron-rich (e.g., N, O atoms) and electron-poor (e.g., H atoms) regions, predicting sites for non-covalent interactions with biological receptors.
HOMO-LUMO Energies and Gap The HOMO energy indicates susceptibility to oxidation (metabolism), likely at the nitrogen atom. The energy gap provides a measure of overall chemical reactivity and stability.
Atomic Charges Quantifies the electron distribution across the molecule, helping to explain its polarity and solubility characteristics.
Dipole Moment Provides a quantitative measure of the molecule's overall polarity, influencing its solubility and interactions in a biological environment.

Biological Evaluation Methodologies for N 3 Methoxypropyl 2 Methylbutan 2 Amine and Analogues

In Vitro Assay Development and Validation

The initial step in characterizing a novel compound like N-(3-methoxypropyl)-2-methylbutan-2-amine would be to assess its interaction with specific biological targets using in vitro assays.

Receptor Binding Assays for Target EngagementTo determine if the compound binds to specific receptors, competitive binding assays would be employed. This involves using a known radiolabeled or fluorescently labeled ligand for a particular receptor and measuring the ability of the unlabeled test compound (this compound) to displace it. A hypothetical data table for such an experiment is presented below.

Table 1: Hypothetical Receptor Binding Affinity for this compound

Receptor Target Radioligand Ki (nM)
Opioid Receptor Mu [³H]DAMGO >10,000
Serotonin Transporter [³H]Citalopram >10,000
Dopamine D2 Receptor [³H]Raclopride >10,000

This table illustrates a possible outcome where the compound shows no significant affinity for the tested receptors.

Enzyme Inhibition/Activation AssaysTo investigate if the compound affects enzymatic activity, a variety of assays would be conducted. For instance, its effect on key metabolic enzymes like Cytochrome P450s could be assessed.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme Substrate IC50 (µM)
CYP3A4 Midazolam >100
CYP2D6 Dextromethorphan >100
MAO-A Kynuramine >100

This hypothetical data indicates no significant inhibitory activity against these common metabolic enzymes.

Phenotypic Screening Approaches

Phenotypic screening involves observing the effects of a compound on cell or organism physiology without a preconceived target.

Cellular Proliferation and Viability AssaysTo assess the general cytotoxicity or anti-proliferative effects of the compound, assays like the MTT or CellTiter-Glo® assay would be performed on various cell lines.

Table 3: Hypothetical Effect of this compound on Cell Viability

Cell Line Assay EC50 (µM)
HeLa (Cervical Cancer) MTT >100
A549 (Lung Cancer) CellTiter-Glo® >100
HEK293 (Human Embryonic Kidney) MTT >100

This hypothetical data suggests the compound does not exhibit significant cytotoxicity in these cell lines at the tested concentrations.

Cell Migration and Invasion Assays

The ability to modulate cell migration is a key indicator of a compound's potential in therapeutic areas such as oncology and inflammation. The anti-migratory effects of this compound analogues are typically evaluated using the in vitro scratch wound healing assay.

This technique involves culturing a confluent monolayer of cells, after which a cell-free gap, or "scratch," is created. clyte.tech The cells are then treated with the test compound or a vehicle control. The rate of cell migration to close the scratch is monitored over a period of 24 to 48 hours using microscopy. platypustech.comvirginia.edu To ensure that the observed gap closure is due to cell migration rather than proliferation, cells are often pre-treated with a mitotic inhibitor like Mitomycin C. d-nb.info

The analysis involves capturing images at regular intervals and quantifying the open area of the scratch using image analysis software. A significant decrease in the rate of wound closure in compound-treated cells compared to control cells indicates an inhibitory effect on cell migration.

Research on analogous substituted alkylamine compounds, such as certain riluzole (B1680632) derivatives, has demonstrated the utility of this assay. For example, studies on the HeLa cervical cancer cell line have quantified the inhibition of migration following treatment. The results from such an experiment, showing the dose-dependent effect of an analogous compound on wound closure, can be presented to determine its potency.

Table 1: Representative Anti-Migratory Activity of Analogue Compound 4a (2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole) on HeLa Cells
Concentration (µM)Wound Closure at 24h (%)Standard Deviation
0 (Control)95.4± 4.1
565.2± 5.5
1038.7± 3.9
2515.1± 2.8

Data is representative of findings for analogous alkylamine compounds. nih.gov Compound 4a, an alkylamine derivative of riluzole, demonstrates a dose-dependent inhibition of HeLa cell migration in a scratch wound healing assay.

Apoptosis and Necrosis Pathway Investigation

To determine if a compound's biological activity, such as inhibiting cell proliferation, is due to the induction of programmed cell death, apoptosis and necrosis assays are employed. A primary method for this investigation is flow cytometry using Annexin V and Propidium Iodide (PI) staining. nih.govub.ac.id

In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. ub.ac.id During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. nih.gov Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA. rutgers.edu

By analyzing a cell population with flow cytometry after staining with both Annexin V and PI, one can distinguish between different cell states:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Studies on small molecule amines, such as cystamine, have utilized cell death assays to quantify apoptotic effects. For instance, TUNEL assays and immunohistochemistry for activated Caspase-3 can provide quantitative data on the number of apoptotic cells in tissue following treatment.

Table 2: Effect of an Analogue Compound (Cystamine) on Apoptotic Cell Count in Hippocampal CA1 Region
Treatment GroupTime PointTUNEL-Positive Cells (cells/HPF)Caspase-3-Positive Cells (cells/HPF)
Control (Ischemia)Day 323.83 ± 2.339.10 ± 2.03
Cystamine + IschemiaDay 318.65 ± 2.0112.24 ± 3.04
Control (Ischemia)Day 521.23 ± 1.975.21 ± 2.03
Cystamine + IschemiaDay 515.61 ± 1.269.28 ± 3.03

Data is derived from studies on the analogous small molecule amine, cystamine, showing its effect on neuronal apoptosis. nih.gov A decrease in TUNEL-positive cells suggests a protective effect, while changes in Caspase-3 indicate modulation of apoptotic pathways. Data presented as mean ± standard deviation.

Mechanistic Studies at the Cellular and Subcellular Levels

Intracellular Signaling Pathway Elucidation

Understanding how this compound and its analogues exert their effects requires identifying the intracellular signaling pathways they modulate. Key pathways often implicated in cell survival, proliferation, and migration include the PI3K/Akt and MAPK/ERK pathways. Western blotting is a cornerstone technique for this purpose. nih.govspringernature.com

The methodology involves treating cells with the compound for various durations, followed by cell lysis to extract total proteins. nih.gov These proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with primary antibodies specific to key signaling proteins and their phosphorylated (activated) forms (e.g., Akt and phospho-Akt). Subsequent incubation with secondary antibodies conjugated to an enzyme or fluorophore allows for detection and quantification. thermofisher.com

A change in the ratio of a phosphorylated protein to its total protein level indicates that the compound modulates the activity of that specific signaling pathway. For example, a decrease in the p-Akt/Akt ratio would suggest inhibition of the PI3K/Akt survival pathway.

Table 3: Illustrative Western Blot Densitometry Analysis of Akt Pathway Modulation by an Analogue Compound in Cancer Cells
Treatmentp-Akt (Ser473) / Total Akt Ratio (Normalized to Control)p-mTOR (Ser2448) / Total mTOR Ratio (Normalized to Control)
Vehicle Control1.001.00
Analogue (10 µM, 6h)0.450.52
Analogue (25 µM, 6h)0.180.25

This table provides a representative example of how data quantifying the inhibition of the PI3K/Akt signaling pathway by a hypothetical this compound analogue would be presented. The data is illustrative and does not represent actual experimental results.

Gene Expression and Protein Modulation Profiling

To gain a broader, unbiased view of the molecular changes induced by a compound, global gene expression and protein profiling are conducted. RNA sequencing (RNA-Seq) is a powerful method for analyzing the entire transcriptome of cells following treatment. wikipedia.orgthermofisher.com

In this method, cells are treated with the test compound or vehicle. Total RNA is then extracted and converted into a library of cDNA fragments for next-generation sequencing. illumina.com The resulting sequence reads are aligned to a reference genome, allowing for the quantification of the expression level of thousands of genes simultaneously. rna-seqblog.com Bioinformatic analysis identifies genes that are significantly upregulated or downregulated in response to the compound. This can reveal entire biological processes and pathways affected by the treatment, such as those involved in cell cycle regulation, apoptosis, or metabolism.

Table 4: Illustrative Gene Expression Changes in Response to an Analogue Compound
GeneBiological ProcessFold Change (Compound vs. Control)P-value
CDKN1A (p21)Cell Cycle Arrest+3.5<0.01
CCND1 (Cyclin D1)Cell Cycle Progression-2.8<0.01
BAXApoptosis Induction+2.1<0.05
BCL2Apoptosis Inhibition-1.9<0.05

This table presents hypothetical but representative data from a gene expression profiling experiment. It illustrates how an analogue of this compound might modulate genes associated with cell cycle control and apoptosis. This data is for illustrative purposes only.

Orthogonal Assay Strategies for Hit Confirmation

A critical step in preclinical evaluation is to confirm that the biological activity observed in a primary assay is genuine and not an artifact of the specific assay technology. creative-biolabs.com Orthogonal assays are employed for this purpose; these are independent, mechanistically distinct methods used to measure the same biological endpoint. revvitysignals.comacs.org This strategy is essential for eliminating false positives and increasing confidence in a compound's activity before committing to further development. researchgate.net

For example, if a primary high-throughput screen (HTS) identifies this compound or an analogue as a "hit" based on a reduction in cell viability (e.g., using an ATP-based luminescence assay), an orthogonal confirmation strategy would involve several steps:

Secondary Cell-Based Assay: The hit is re-tested in a different cell viability assay that uses an alternative readout, such as a dye-based cytotoxicity assay (e.g., LDH release) or direct cell counting.

Mechanistic Assay: To confirm the mode of action, a direct apoptosis assay, such as the Annexin V/PI staining described previously, would be performed. nih.gov If the compound is hypothesized to inhibit a specific enzyme, a direct biochemical assay measuring the inhibition of that purified enzyme would be the orthogonal approach.

Biophysical Assay: To confirm direct binding to a putative protein target, a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) could be used. These methods are insensitive to the optical or enzymatic interference that can plague cell-based or biochemical assays. creative-biolabs.com

By confirming activity across multiple, distinct platforms, researchers can confidently validate that the observed effects of this compound and its analogues are robust and target-specific.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For N-(3-methoxypropyl)-2-methylbutan-2-amine, the key pharmacophoric features can be deduced from its structural components:

Tertiary Amine Group: The nitrogen atom in the 2-methylbutan-2-amine moiety is a tertiary amine. This group can act as a hydrogen bond acceptor. In a physiological environment, it is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can be a critical feature for forming ionic bonds with negatively charged residues (e.g., carboxylate groups of aspartic or glutamic acid) in a biological target.

Ether Oxygen: The oxygen atom in the methoxypropyl side chain can act as a hydrogen bond acceptor, potentially forming hydrogen bonds with suitable donor groups on a biological target.

These features—a potential positive charge, two hydrophobic domains, and a hydrogen bond acceptor—constitute the primary pharmacophore of this compound. The spatial arrangement of these features will be critical for its interaction with any biological target.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the tert-Amyl Group: Altering the size and branching of this group would directly impact the steric bulk and lipophilicity. For instance, replacing the ethyl group with a smaller methyl group (to form a tert-butylamine (B42293) derivative) would reduce the size and lipophilicity, which could affect how well the molecule fits into a hydrophobic binding pocket. Conversely, increasing the chain length could enhance hydrophobic interactions up to a certain point, after which it might introduce steric hindrance or excessive lipophilicity that could decrease solubility and bioavailability.

Modifications to the N-(3-methoxypropyl) Group:

Chain Length: Altering the length of the propyl chain would change the distance between the tertiary amine and the ether oxygen. This could be critical for aligning the pharmacophoric features with corresponding interaction points on a target. A shorter or longer chain might disrupt this optimal positioning.

The following interactive table illustrates how hypothetical modifications could influence key physicochemical properties, which in turn are expected to affect biological activity.

ModificationPredicted Change in Lipophilicity (logP)Predicted Change in Steric BulkPotential Impact on Activity
Replace tert-amyl with tert-butylDecreaseDecreaseMay reduce binding affinity if the larger group is optimal for filling a hydrophobic pocket.
Replace propyl with ethyl in the side chainDecreaseDecreaseMay alter the optimal distance between the amine and ether oxygen for target interaction.
Replace methoxy (B1213986) with ethoxyIncreaseIncreaseCould enhance hydrophobic interactions but may also introduce steric clashes.
Remove ether oxygenIncreaseNo significant changeEliminates a key hydrogen bond acceptor, potentially reducing binding affinity.

Correlation between Structural Features and In Silico Predicted Properties

In the absence of experimental data, in silico methods provide a valuable means of predicting the physicochemical properties of a molecule. For this compound, several key properties can be estimated.

PropertyPredicted Value/RangeImplication
Molecular Weight ~159.29 g/mol Well within the range for good oral bioavailability according to Lipinski's Rule of Five.
logP (Octanol-Water Partition Coefficient) Estimated between 1.5 and 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa (Acid Dissociation Constant) Estimated between 9.5 and 10.5The tertiary amine is expected to be significantly protonated at physiological pH (7.4).
Number of Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)Provides opportunities for hydrogen bonding with biological targets.
Number of Hydrogen Bond Donors 0 (in the neutral form)The protonated form would have one hydrogen bond donor.
Polar Surface Area (PSA) ~15.3 ŲSuggests good potential for crossing cell membranes, including the blood-brain barrier.

These predicted properties suggest that this compound has characteristics that are generally favorable for a biologically active compound. The moderate lipophilicity and low molecular weight are conducive to good absorption and distribution.

Establishment of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For aliphatic amines, QSAR studies have often found a strong correlation between toxicity and hydrophobicity, as measured by the log of the 1-octanol/water partition coefficient (log KOW). nih.gov

A general QSAR model for the toxicity of aliphatic amines can be expressed as:

log(1/C) = a * log(KOW) + b

Where:

C is the concentration required to produce a given biological effect (e.g., IC50 or LC50).

log(KOW) is a measure of the compound's hydrophobicity.

'a' and 'b' are constants derived from the regression analysis.

For a series of analogs of this compound, it is plausible that a similar relationship would be observed. Increasing the lipophilicity by extending the alkyl chains would likely increase toxicity, up to a certain point where other factors like solubility or metabolism become limiting. Other descriptors that could be important in a QSAR model for this class of compounds might include steric parameters (e.g., molar refractivity) and electronic parameters (e.g., pKa).

Conformational Analysis and its Influence on Biological Outcomes

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when interacting with its target. The molecule has several rotatable bonds, leading to a large number of possible conformations.

The key rotatable bonds are:

The C-C bonds within the tert-amyl and methoxypropyl groups.

The C-N bond connecting the two main fragments.

The C-O bond in the methoxypropyl side chain.

The preferred conformation will be the one with the lowest energy, which minimizes steric clashes and maximizes favorable intramolecular interactions. It is likely that the molecule will adopt a conformation that places the bulky tert-amyl group and the methoxypropyl chain in a staggered arrangement to reduce steric hindrance.

The conformation of the methoxypropyl chain is also of interest. The relative orientation of the nitrogen, the ether oxygen, and the terminal methyl group will determine the spatial presentation of the hydrogen bond acceptor and hydrophobic features. The presence of a "gauche" effect between the nitrogen and the ether oxygen might favor certain conformations.

Ultimately, the biologically active conformation is the one that best fits the binding site of the target molecule. This conformation may not necessarily be the lowest energy conformation in solution, as the energy gained from binding to the receptor can overcome the energetic cost of adopting a less favorable conformation. Understanding the conformational landscape of this compound would be a critical step in designing more potent and selective analogs.

Metabolic Stability and Biotransformation Studies of N 3 Methoxypropyl 2 Methylbutan 2 Amine Preclinical Focus

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

No data is publicly available regarding the in vitro metabolic stability of N-(3-methoxypropyl)-2-methylbutan-2-amine in liver microsomes or hepatocytes.

Species-Specific Metabolic Stability (e.g., Rodent, Canine, Primate)

There is no published research comparing the metabolic stability of this compound across different preclinical species such as rodents, canines, or primates.

Cytochrome P450 (CYP) Isoform Inhibition and Induction Profiling

There are no available studies detailing the inhibitory or inductive effects of this compound on any cytochrome P450 isoforms.

Enzyme Kinetics of Metabolic Pathways

No data exists on the enzyme kinetics related to the metabolic pathways of this compound.

Investigation of Phase I and Phase II Biotransformation Mechanisms

Information regarding the specific Phase I and Phase II biotransformation mechanisms for this compound is not available in the public domain.

In Vivo Preclinical Metabolic Fate Assessment in Animal Models (excluding human data)

There are no published preclinical studies on the in vivo metabolic fate of this compound in any animal models.

An article on the advanced preclinical pharmacological investigation of this compound cannot be generated at this time. A comprehensive search for publicly available scientific literature and data regarding this specific chemical compound has yielded no information pertaining to its preclinical pharmacological profile.

Searches for in vivo studies, pharmacodynamics, and pharmacokinetic data for this compound in non-human models did not return any relevant results. Consequently, the required sections and subsections of the requested article, including target validation, exploratory pharmacodynamics, and pharmacokinetic profiling in animal species, cannot be addressed. There is no available information on its mechanism of action, biomarker identification, dose-response characteristics, or its absorption, distribution, and elimination kinetics in any preclinical model.

Without access to research findings, data tables, and other scholarly sources specific to this compound, it is not possible to create a thorough, informative, and scientifically accurate article as instructed. The compound may be a novel or proprietary substance with research data that is not in the public domain, or it may be identified by a different nomenclature in existing literature.

Advanced Preclinical Pharmacological Investigation Non Human Models

Pharmacokinetic Profiling in Animal Species (excluding human data)

Tissue Distribution Analysis

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific data regarding the tissue distribution of N-(3-methoxypropyl)-2-methylbutan-2-amine in any non-human models. Studies detailing the concentration of this compound in various organs and tissues following administration have not been published or are not indexed in commonly accessible scientific repositories. Therefore, no data tables or detailed research findings on its biodistribution can be provided at this time.

Formulation Strategies for Preclinical Studies

Similarly, a thorough review of existing literature found no specific information on formulation strategies employed for the preclinical evaluation of this compound. While general principles of preclinical formulation for novel chemical entities are well-established to ensure adequate exposure in animal models, details on the specific vehicles, excipients, or delivery systems used for this particular compound are not available in the public domain. Research articles or other documentation describing the development of solutions, suspensions, or more advanced formulations for in vivo studies of this compound could not be located.

Analytical Method Development for N 3 Methoxypropyl 2 Methylbutan 2 Amine in Complex Matrices

Development of Robust Chromatographic Methods (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of N-(3-methoxypropyl)-2-methylbutan-2-amine. The choice between these methods often depends on the volatility and thermal stability of the analyte and the nature of the matrix.

For HPLC analysis, a reversed-phase method is typically suitable for an amine-containing compound like this compound. Due to the basic nature of the amine, peak tailing can be a challenge. This can often be mitigated by using a high-purity silica-based column with end-capping or by incorporating a competing amine, such as triethylamine, into the mobile phase. A typical HPLC method is summarized in the table below.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Retention Time Approximately 4.5 min

Gas Chromatography is also a viable option, particularly for volatile amines. To improve peak shape and reduce adsorption in the injector and column, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) may be employed. h-brs.de A common GC method would utilize a capillary column with a non-polar stationary phase.

Table 2: Hypothetical GC Method Parameters for the Analysis of this compound

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300°C
Injection Volume 1 µL (splitless)

Mass Spectrometry Techniques for Quantification and Identification

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS and LC-MS, offers high selectivity and sensitivity for the identification and quantification of this compound.

In Electron Ionization (EI) mode for GC-MS, the molecule is expected to undergo fragmentation, yielding characteristic ions. The molecular ion peak may be of low abundance. Key fragmentation pathways would likely involve cleavage of the C-C bonds adjacent to the nitrogen atom.

For LC-MS, electrospray ionization (ESI) in positive ion mode would be the preferred technique. The protonated molecule [M+H]⁺ would be the predominant ion in the mass spectrum. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer would provide the highest sensitivity and selectivity.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ionization ModePrecursor Ion (m/z)Predicted Product Ions (m/z)
ESI (+)174.3116.2, 88.1, 58.1

Bioanalytical Method Validation for Preclinical Sample Analysis

A comprehensive validation of the bioanalytical method is crucial to ensure the reliability of data from preclinical studies. nih.govau.dk The validation process assesses various parameters according to regulatory guidelines. europa.eu

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eu

Calibration Curve: The linearity of the method over a defined concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.goveuropa.eu

Table 4: Representative Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Accuracy Within 85-115% of nominal values (80-120% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Linearity (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 5
Matrix Factor CV ≤ 15%
Stability Recovery within ±15% of nominal concentration

Impurity Profiling and Stability Indicating Methods

Impurity profiling is essential for identifying and quantifying impurities in the drug substance. These impurities can arise from the manufacturing process or degradation. A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

For this compound, potential impurities could include starting materials, by-products from the synthesis, and degradation products. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. The separation of the main compound from all potential impurities is a critical aspect of a stability-indicating method.

Regulatory Science and Intellectual Property Aspects of N 3 Methoxypropyl 2 Methylbutan 2 Amine

Patent Landscape Analysis for Chemical Space and Use Cases

A patent landscape analysis for a new chemical entity like N-(3-methoxypropyl)-2-methylbutan-2-amine involves a comprehensive survey of existing patents and published patent applications to assess the novelty of the compound and its potential uses. Given the absence of specific patents for this compound in publicly accessible databases, this analysis remains conceptual and is based on patenting strategies for structurally related compounds.

Potential areas for patent protection for a novel compound typically fall into three main categories:

Composition of Matter Patents: These patents claim the chemical compound itself. A composition of matter claim is generally the broadest and most valuable form of patent protection for a new molecule.

Method of Use Patents: These patents claim the use of the compound for a specific purpose, for instance, as a pharmaceutical, an agrochemical, or an industrial chemical.

Process Patents: These patents claim a specific method of synthesizing the compound.

A search for patents related to alkoxyalkylamines and N-substituted amines reveals a diverse range of applications, suggesting potential use cases for this compound. For example, patents exist for alkoxyalkylamines in applications such as corrosion inhibitors, fuel additives, and as intermediates in the synthesis of more complex molecules. justia.com N-substituted amines have been patented for a wide array of uses, including hair growth promotion and as components in water-soluble packages. google.comepo.org

The following table provides a conceptual overview of the types of patents that could be relevant to the chemical space around this compound, based on patents for analogous compounds.

Patent Type Conceptual Application for this compound Examples from Structurally Related Compounds
Composition of MatterA patent claiming the novel structure of this compound itself.Patents on novel N-substituted amines for various therapeutic applications. hansrajcollege.ac.in
Method of UseA patent for the use of this compound as an agricultural fungicide.Patents claiming the use of specific amines as active ingredients in agrochemical formulations.
Method of UseA patent for the use of the compound as a regulating agent in polymer synthesis.Patents for alkoxyalkylamines as components in the production of polymers. justia.com
ProcessA patent for a novel and efficient synthesis route to produce this compound.Patents detailing specific catalytic systems or reaction conditions for the synthesis of substituted amines. google.com

Freedom to Operate Analysis in Relevant Jurisdictions

A Freedom to Operate (FTO) analysis is a critical step to determine if a planned commercial activity, such as the production and sale of this compound, would infringe on the valid intellectual property rights of others. drugpatentwatch.com An FTO analysis is jurisdiction-specific and provides a snapshot in time, as the patent landscape is constantly evolving. scienceopen.com

Given that no patents directly naming this compound have been identified, a conceptual FTO analysis would focus on broader patent claims that could potentially encompass this molecule. This would involve a detailed search and analysis of:

Markush Structures: Patents in the chemical arts often use Markush structures to claim a group of related compounds. A hypothetical FTO analysis would require a thorough search for patents with Markush claims that could read on the structure of this compound.

Synthesis Intermediates and Processes: The FTO analysis must also consider the synthetic route used to produce the compound. Patents may exist that claim key intermediates or the specific chemical transformations involved in the manufacturing process.

Potential Fields of Use: Searches should be conducted in jurisdictions of commercial interest for patents claiming the use of structurally similar compounds for applications that are being considered for this compound.

The table below outlines the key steps in a conceptual FTO analysis for this compound.

Step Description Key Considerations
1. Define the Scope Clearly define the product (this compound), the manufacturing process, and the intended commercial applications and jurisdictions.The analysis should be tailored to the specific business plan. drugpatentwatch.com
2. Patent Searching Conduct comprehensive searches of patent databases in the relevant jurisdictions. This includes keyword, chemical structure, and classification searches.It is crucial to search for both granted patents and pending applications.
3. Analysis of Patent Claims Carefully analyze the claims of any identified patents to determine if they cover the product, process, or use.This step often requires the expertise of a patent attorney to interpret the legal scope of the claims. spruson.com
4. Risk Assessment Based on the analysis, assess the risk of potential infringement and develop a strategy to mitigate that risk.Mitigation strategies could include designing around the patented technology, seeking a license, or challenging the validity of the patent.

Data Requirements for Preclinical Research Applications (conceptual)

Before a new chemical entity can be tested in humans, a comprehensive preclinical data package must be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to demonstrate its preliminary safety and rationale for clinical investigation. google.com The preclinical development program for a compound like this compound would involve a series of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) regulations. psu.edu

The primary objectives of preclinical testing are to:

Establish a preliminary safety profile.

Determine the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Provide a rationale for the starting dose and dose escalation scheme in clinical trials. wuxiapptec.com

The conceptual preclinical data requirements for a hypothetical therapeutic application of this compound are outlined in the table below.

Study Category Objective Examples of Specific Studies
Pharmacology To characterize the desired biological effect of the compound.In vitro receptor binding and enzyme assays; In vivo studies in relevant animal models of the target disease.
Pharmacokinetics (ADME) To understand how the body processes the compound. psu.eduIn vitro metabolic stability in liver microsomes; In vivo pharmacokinetic studies in at least two animal species (one rodent, one non-rodent) following intravenous and oral administration.
Toxicology To identify potential toxic effects of the compound.Single-dose acute toxicity studies in two species; Repeated-dose toxicity studies (ranging from 14 to 90 days) in two species; Genotoxicity (Ames test, in vitro and in vivo micronucleus tests); Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Chemistry, Manufacturing, and Controls (CMC) To ensure the quality and consistency of the drug substance and drug product.Characterization of the chemical structure and purity; Development of analytical methods; Stability testing of the drug substance and formulated product. contractpharma.com

It is important to note that the specific preclinical testing program can vary depending on the intended clinical indication, the duration of treatment, and the patient population. pharmoutsourcing.com

Future Directions and Research Perspectives

Exploration of Additional Biological Targets

A comprehensive understanding of a compound's mechanism of action requires screening against a wide array of biological targets. The inherent chemical properties of amine compounds suggest potential interactions with various physiological systems. Future research should extend beyond any primary identified targets to uncover novel therapeutic applications and understand potential off-target effects.

Systematic screening of N-(3-methoxypropyl)-2-methylbutan-2-amine and its analogs against diverse panels of receptors, enzymes, and ion channels is a critical next step. Basic compounds, particularly secondary and tertiary amines, have been shown to have a higher tendency for promiscuity, which can sometimes lead to off-target toxicity but can also reveal new therapeutic opportunities researchgate.net. Investigating these interactions can uncover previously unknown biological activities. For instance, many bioactive compounds interact with G protein-coupled receptors (GPCRs), a large family of drug targets universiteitleiden.nl. A focused screening campaign against a panel of GPCRs could yield valuable insights.

Target ClassExamplesRationale for Screening
G Protein-Coupled Receptors (GPCRs) Dopamine, Serotonin, Adrenergic ReceptorsAmine structures are common motifs in neurotransmitters and hormones that target GPCRs.
Ion Channels Sodium, Potassium, Calcium ChannelsModulation of ion channels is a key mechanism for many drugs affecting the nervous and cardiovascular systems.
Enzymes Kinases, Proteases, Monoamine OxidaseInhibition or modulation of enzyme activity is a fundamental principle of pharmacology.
Transporters Solute Carrier (SLC) TransportersTransporters are crucial for the disposition of drugs and endogenous molecules and represent an emerging target class.

Development of Advanced In Vitro and In Vivo Models

To accurately predict the clinical potential of a compound, it is essential to move from simplistic cellular assays to more complex and physiologically relevant models. The development and implementation of advanced in vitro and in vivo models are paramount for evaluating the efficacy and safety of this compound derivatives.

In vitro research should progress towards three-dimensional (3D) cell cultures, such as organoids or spheroids, which more closely mimic the microenvironment of human tissues. Furthermore, utilizing a panel of different cell lines, such as combining THLE and HepG2 cells in cytotoxicity assays, can improve the prediction of in vivo toxicological outcomes researchgate.net.

Evaluation in living organisms remains a crucial requirement before human clinical trials enamine.net. In vivo models are indispensable for understanding the pharmacokinetics (PK) and toxicology (Tox) of a compound. Establishing robust rodent models to assess absorption, distribution, metabolism, and excretion (ADME) profiles, as well as acute toxicity, will be a priority enamine.net. While essential, these studies should be guided by the principle of minimizing the use of vertebrate animals by substituting with validated in vitro models wherever feasible enamine.net.

Model TypeSpecific ExamplePurpose
Advanced In Vitro Liver OrganoidsTo assess metabolism and potential hepatotoxicity in a more physiologically relevant system.
Advanced In Vitro Co-culture of Neurons and Glial CellsTo study neuroprotective or neurotoxic effects in a simulated brain environment.
In Vivo Rodent Pharmacokinetic (PK) StudiesTo determine the compound's half-life, volume of distribution, and clearance after oral and intravenous administration enamine.net.
In Vivo Disease-Specific Animal ModelsTo evaluate the compound's efficacy in a model that mimics a specific human disease, once a primary target is confirmed indianabiosciences.org.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, making it more efficient and cost-effective ijettjournal.orgnih.gov. These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the optimization of lead compounds like this compound mdpi.com.

AI/ML algorithms can be trained on existing chemical and biological data to predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives before they are synthesized mdpi.com. This in silico screening allows chemists to prioritize the most promising candidates, saving time and resources. Furthermore, generative AI models can design entirely new molecules with a desired therapeutic profile, exploring a much larger chemical space than is possible through traditional methods alone mdpi.com. Tools like DeepTox can be used to predict the toxicity of compounds, enhancing the quality and safety of drug development crimsonpublishers.com.

AI/ML ApplicationDescriptionPotential Impact on this compound Program
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate chemical structure with biological activity.Rapidly predict the potency of virtual derivatives, guiding synthesis efforts.
ADMET Prediction Algorithms trained to predict pharmacokinetic and toxicity profiles from molecular structure nih.gov.Identify and filter out compounds likely to have poor bioavailability or safety profiles early in the process.
De Novo Drug Design Generative models (e.g., RNNs, GANs) create novel molecular structures with desired properties.Propose innovative derivatives with potentially improved efficacy and fewer side effects mdpi.com.
Target Prediction & Structure-Based Design AI can help predict the 3D structure of target proteins and simulate how a compound will bind nih.govmdpi.com.Facilitate rational design of more potent and selective molecules.

Collaborative Research Opportunities and Interdisciplinary Approaches

Modern drug discovery is a highly complex endeavor that thrives on collaboration indianabiosciences.org. The development of this compound will be significantly enhanced by fostering partnerships that bring together diverse expertise and resources. Academic-industry collaborations are particularly recognized as key drivers of pharmaceutical innovation universiteitleiden.nlacs.org.

An effective research program will require an interdisciplinary team comprising medicinal chemists, pharmacologists, computational chemists, and biologists indianabiosciences.orgmssm.edu. Such a team can integrate chemical synthesis, biological testing, and computational modeling into a seamless workflow. Furthermore, engaging with Contract Research Organizations (CROs) can provide access to specialized technologies and expertise, accelerating progress through various stages of preclinical development tandfonline.com. Building strong relationships based on open communication and trust is fundamental to the success of these collaborations tandfonline.com.

Long-Term Research Strategy for Derivative Development

A systematic, long-term strategy is essential for transforming a lead compound into a viable drug candidate. This strategy for this compound should focus on the iterative process of designing, synthesizing, and testing derivatives to optimize their pharmacological properties.

The core of this strategy involves applying established medicinal chemistry techniques. Structural optimization will be used to enhance potency and selectivity, while strategies like prodrug design and molecular hybridization can be employed to improve pharmacokinetic properties such as bioavailability and metabolic stability . The overarching goal is to create and optimize molecules that demonstrate clear efficacy and safety in preclinical animal models, thereby justifying their advancement into clinical studies indianabiosciences.org. This process should be guided by a multidisciplinary approach that connects chemical modifications to biological outcomes, ultimately leading to the discovery of new and improved therapeutic agents researchgate.net.

PhaseObjectiveKey Activities
Phase 1: Lead Generation Identify initial structure-activity relationships (SAR).- Synthesize a focused library of analogs with modifications to the amine, propyl linker, and butyl group. - Screen derivatives in primary in vitro assays.
Phase 2: Lead Optimization Enhance potency, selectivity, and drug-like properties.- Apply medicinal chemistry strategies (e.g., bioisosteric replacement, scaffold hopping) . - Conduct in vitro ADME and safety profiling. - Utilize AI/ML models to guide compound design.
Phase 3: Preclinical Candidate Selection Demonstrate efficacy and safety in in vivo models.- Perform pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models. - Conduct exploratory toxicology studies. - Select a final candidate for IND-enabling studies.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(3-methoxypropyl)-2-methylbutan-2-amine, and how can purity be optimized?

Answer:

  • Nucleophilic Substitution : React 2-methylbutan-2-amine with 3-methoxypropyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF) under reflux. A base like K₂CO₃ neutralizes HX byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC and elemental analysis .
  • Yield Optimization : Monitor reaction progress with in-situ FTIR or NMR spectroscopy to identify intermediate stages and adjust reaction time/temperature .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxypropyl group (δ ~3.3 ppm for OCH₃) and tertiary amine structure. DEPT-135 distinguishes CH₂/CH₃ groups in the alkyl chain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₂₁NO) and detects fragmentation patterns (e.g., loss of methoxypropyl group) .
  • IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Assay Standardization : Compare results across studies using identical cell lines (e.g., HeLa for anticancer assays) and protocols (e.g., MTT vs. ATP-based viability tests) .
  • Structural Variants : Test analogs (e.g., replacing methoxypropyl with hydroxypropyl) to isolate the role of substituents. For example, methoxy groups enhance membrane permeability but reduce hydrogen bonding .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with electronic properties (logP, polar surface area) from PubChem data .

Advanced: What mechanisms underlie the potential anticancer activity of this compound derivatives?

Answer:

  • Kinase Inhibition : Similar thiazole and imidazole derivatives (e.g., compound) inhibit PI3K/Akt pathways. Use kinase profiling assays (e.g., KinomeScan) to identify targets .
  • Apoptosis Induction : Measure caspase-3/7 activation in treated cancer cells via fluorogenic substrates (e.g., DEVD-AMC). Compare with controls lacking the methoxypropyl group .
  • ROS Modulation : Evaluate reactive oxygen species (ROS) levels via DCFH-DA staining. Methoxy groups may alter redox cycling efficiency .

Basic: How does the methoxypropyl substituent influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The methoxy group increases logP compared to hydroxypropyl analogs, enhancing blood-brain barrier penetration (calculate via ChemAxon or ACD/Labs) .
  • Solubility : Methoxypropyl reduces aqueous solubility; use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays. Confirm via shake-flask method .
  • Stability : Assess hydrolytic stability at physiological pH (7.4) using HPLC. Tertiary amines resist oxidation better than primary/secondary amines .

Advanced: What strategies can improve the selectivity of this compound for specific biological targets?

Answer:

  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) on the methoxypropyl chain to release active metabolites selectively in target tissues .
  • SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., 2-methoxyethyl vs. 4-methoxybutyl) and test affinity via surface plasmon resonance (SPR) .
  • Computational Modeling : Use molecular dynamics (MD) simulations to predict binding poses in target proteins (e.g., G-protein-coupled receptors) .

Basic: What are the best practices for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Safety : Use fume hoods for synthesis; tertiary amines may release toxic vapors upon heating. Refer to SDS for PPE guidelines (gloves, lab coat) .

Advanced: How can researchers validate the reproducibility of synthetic yields across different batches?

Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). Use JMP or Minitab for statistical analysis .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction endpoints .
  • Batch Records : Document deviations (e.g., humidity levels) and correlate with yield trends using multivariate analysis .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (CLSI guidelines) .
  • Anticancer : Screen against NCI-60 cell lines. Prioritize leukemia (K562) and solid tumors (MCF-7) due to structural similarity to known PI3K inhibitors .

Advanced: How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?

Answer:

  • Analog Libraries : Synthesize derivatives with modified substituents (e.g., ethoxypropyl, phenylpropyl) and test in parallel assays .
  • 3D-QSAR : Build CoMFA or CoMSIA models using biological data and steric/electronic descriptors (e.g., MOE or Schrödinger suites) .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding modes and guide rational design .

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